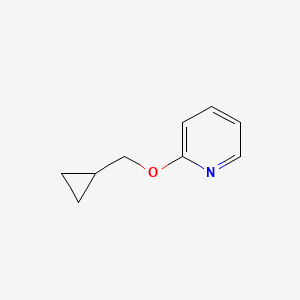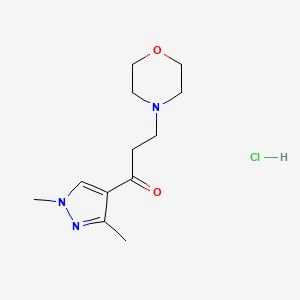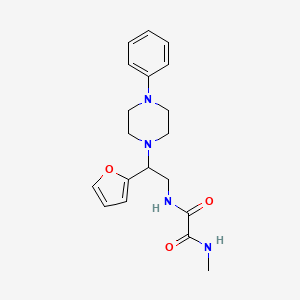
2-(Cyclopropylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Vilsmeier-Haack reaction is used to synthesize highly substituted pyridin-2(1H)-ones from 1-acetyl,1-carbamoyl cyclopropanes, suggesting that cyclopropane derivatives can be precursors in pyridine synthesis . Additionally, palladium-catalyzed cascade reactions are employed to construct benzofuro[2,3-c]pyridine skeletons, indicating the versatility of palladium in facilitating complex pyridine syntheses .
Molecular Structure Analysis
The molecular structures of pyridine derivatives are often determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was elucidated, showing coplanarity between the pyrazole, pyridine, and pyran rings . Similarly, the molecular structures of cycloplatinated 2-pyridylmetallocenes were determined, revealing significant intermolecular interactions .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including cyclopropanation, which involves the formation of cyclopropane rings . The synthesis of pyrido[1,2-a]pyrimidines from 2-arylmethylidene-3-fluoroalkyl-oxopropionates involves cyclocondensation, demonstrating the reactivity of the pyridine ring . Additionally, the transformation of 2-ethoxycarbonyl-3-isothiocyanatopyridine into various derivatives showcases the chemical versatility of pyridine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, cyclometalated Pd(II) and Ir(III) complexes containing 2-(4-bromophenyl)pyridine exhibit luminescence, which is a physical property that can be exploited in applications such as fluorescence . The crystal packing and hydrogen bonding interactions in the crystal structure of a pyrazolo[3,4-b]pyridine derivative also affect its physical properties .
Scientific Research Applications
Magnetic and Optical Properties : A study by Alexandropoulos et al. (2011) revealed the development of a new family of Ln(III)(9) clusters using 2-(hydroxymethyl)pyridine. These clusters exhibit dual physical properties, with the Dy(III) member showing single-molecule magnetism behavior and the Eu(III) analogue displaying intense red photoluminescence.
Environmental Applications : Research on the degradation mechanism of pyridine in drinking water was conducted by Li et al. (2017). They developed a dielectric barrier discharge (DBD) system to remove pyridine from drinking water, investigating the influence of various active species on the degradation rate.
Synthesis and Biological Evaluation : A study by Rusnac et al. (2020) focused on the unexpected products of the condensation reaction between 2-acetylpyridine and 2-formylpyridine. The synthesized compounds were tested for antimicrobial and antioxidant activity, revealing moderate antifungal activity.
Luminescent Properties and Application : Xu et al. (2014) synthesized cyclopalladated 2-(4-bromophenyl)pyridine complexes and cyclometalated iridium(iii) complexes. These complexes exhibit luminescence and have potential applications in coupling reactions.
Versatile Terpyridine Analogues : The synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine were reviewed by Halcrow (2005). These compounds have been used as ligands in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions.
Electronic Structure and Vibrational Studies : A comprehensive theoretical and experimental study on the vibrational and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine was conducted by Arjunan et al. (2012). They analyzed molecular electrostatic surface potential, total electron density distribution, and frontier molecular orbitals.
Antimicrobial Activities and DNA Interactions : Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives by spectroscopy techniques and DFT calculations. They screened these compounds for antibacterial and antifungal activities and analyzed their DNA interactions.
Safety and Hazards
properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQFNACKXZLVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)
amine hydrochloride](/img/structure/B2542476.png)
![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)
![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)
![Methyl 3-[benzyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2542485.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2542488.png)
![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)